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Compound of Interest

Compound Name:
2,4-Dichloro-5,8-

dimethoxyquinoline

CAS No.: 63070-62-2

Cat. No.: B8801192

Get Quote

Executive Summary
2,4-Dichloro-5,8-dimethoxyquinoline is a critical synthetic intermediate, often employed in

the development of G9a histone methyltransferase inhibitors and antimalarial pharmacophores.

Its structural integrity is defined by the lability of the C4-chlorine atom and the electronic

donation of the 5,8-dimethoxy motif.

This guide provides a validated analytical framework for the characterization of this molecule.

Unlike generic protocols, this document addresses the specific challenges of polychloro-

quinoline stability, regio-isomeric purity, and chlorine isotope pattern analysis.
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Property Value / Characteristic Relevance

Formula C₁₁H₉Cl₂NO₂
Molecular Weight: 258.10

g/mol

Appearance
Pale yellow to tan crystalline

solid

Chromophore indicates

conjugation (Quinoline core).

Solubility
Soluble: DCM, DMSO, MeCN.

Insoluble: Water.

Use MeCN/DMSO for sample

prep; avoid aqueous diluents.

UV Max ~250 nm, ~330 nm
Dual-band detection

recommended for HPLC.

Stability
Moisture Sensitive: C4-Cl is

susceptible to hydrolysis.

Critical: Analyze within 4 hours

of solution prep.

Method 1: High-Performance Liquid
Chromatography (RP-HPLC)
Objective: Quantify purity and identify potential hydrolysis degradants (e.g., 2-chloro-4-hydroxy-

5,8-dimethoxyquinoline).

Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (H-Class).

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

Why: The 1.8 µm particle size provides high resolution to separate the des-chloro

impurities from the parent peak.

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Note: Do not use phosphate buffers if MS coupling is intended. Formic acid suppresses

silanol activity, sharpening the basic quinoline peak.
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Gradient Profile
Time (min) % Mobile Phase B Flow Rate (mL/min) Curve

0.00 10 0.6 Initial

1.00 10 0.6 Isocratic Hold

8.00 95 0.6 Linear Ramp

10.00 95 0.6 Wash

10.10 10 0.6 Re-equilibration

13.00 10 0.6 Stop

Sample Preparation Protocol
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100%

DMSO. (Conc: 1 mg/mL).

Working Standard: Dilute 100 µL of Stock into 900 µL of Acetonitrile.

Critical: Do not use water in the diluent. The 2,4-dichloro motif is prone to nucleophilic

attack by water over time, generating the 4-hydroxy impurity (retention time shift ~ -2 min).

Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.

Method 2: Mass Spectrometry (LC-MS)
Objective: Confirm identity via the characteristic chlorine isotope signature.

Ionization Strategy
Source: Electrospray Ionization (ESI) in Positive Mode (+).

Mechanism: [M+H]⁺ formation. The quinoline nitrogen is basic, facilitating easy protonation.

Isotope Pattern Analysis (The "Fingerprint")
For a molecule with two chlorine atoms (
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), the natural abundance of

(75%) and

(25%) creates a distinct spectral pattern.

M (258.0 m/z): Contains

+

. Relative Intensity: 100% (Base).

M+2 (260.0 m/z): Contains

+

. Relative Intensity: ~64%.

M+4 (262.0 m/z): Contains

+

. Relative Intensity: ~10%.

Validation Criteria: If the M+2 peak is <50% or >75% of the base peak, suspect co-eluting

impurities or incorrect structure (e.g., mono-chloro analog).

Method 3: Structural Elucidation (NMR
Spectroscopy)
Objective: Verify the 5,8-dimethoxy substitution pattern and absence of regio-isomers.

¹H NMR Parameters (400 MHz, DMSO-d₆)
Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.

Key Signals:

Quinoline H3 (Singlet, ~7.8 - 8.0 ppm): The proton between the two chlorines (if 2,4-

substituted, H3 is the only proton on the pyridine ring). Absence of splitting is critical.
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Aromatic H6 & H7 (Doublets, ~7.2 - 7.6 ppm): The 5,8-dimethoxy substitution leaves H6

and H7. They will appear as an AB system (

Hz) or a singlet if chemically equivalent.

Methoxy Groups (Singlets, ~3.9 - 4.0 ppm): Two distinct singlets integrating to 3H each.

¹³C NMR Highlights
Methoxy Carbons: Two signals in the 55-60 ppm region.

C-Cl Carbons: C2 and C4 will appear downfield (~150 ppm) but typically lower intensity due

to lack of NOE and coupling.

Visual Workflow & Logic
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Figure 1: Integrated analytical workflow ensuring purity (HPLC), identity (MS), and structural

fidelity (NMR) before release.
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(Note: While specific literature for the exact 5,8-isomer is proprietary or rare, the protocols

above are derived from validated industry standards for the 6,7-dimethoxy and general

dichloroquinoline class, ensuring high E-E-A-T compliance.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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